molecular formula C17H18N2O6S2 B2985652 N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide CAS No. 1015535-74-6

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

Cat. No. B2985652
CAS RN: 1015535-74-6
M. Wt: 410.46
InChI Key: OBVJXRLJUTVFOR-UHFFFAOYSA-N
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Description

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers. Their photophysical and photochemical properties suggest potential in treating cancer through PDT, highlighting their significance in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

A series of 4-thiazolidinone derivatives has been designed, synthesized, and evaluated as anticonvulsant agents. These compounds, featuring a 4-thiazolidinone ring, have shown considerable activity in models of electroshock and pentylenetetrazole-induced convulsions. This research underscores the therapeutic potential of sulfonamide derivatives in developing new treatments for epilepsy (Faizi et al., 2017).

Anti-Inflammatory and Analgesic Applications

Novel sulfonamide derivatives have been synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrate significant therapeutic potential, particularly in inflammation and pain management, without causing notable tissue damage, suggesting their utility in developing new pharmaceuticals (Küçükgüzel et al., 2013).

Anticancer and Antiviral Activities

Research into sulfonamide-based compounds has also uncovered their potent anticancer and antiviral activities. For instance, new aminothiazole-paeonol derivatives exhibit high anticancer potential against various human cancer cell lines, offering insights into novel therapeutic strategies for treating cancer (Tsai et al., 2016).

Antibacterial Agents

The anti-bacterial potential of sulfonamides bearing the benzodioxane moiety has been explored, with several compounds demonstrating potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlights the importance of sulfonamide derivatives in developing new antibacterial agents (Abbasi et al., 2016).

properties

IUPAC Name

N-benzyl-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S2/c1-25-15-8-7-14(19-17(20)9-10-26(19,21)22)11-16(15)27(23,24)18-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVJXRLJUTVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

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